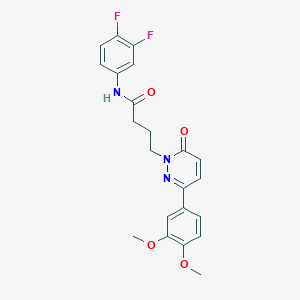
6-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential pharmacological properties and has been studied extensively in recent years.
Scientific Research Applications
- Application : Researchers have investigated the cytotoxic effects of 6-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one against cancer cell lines. Its ability to inhibit tumor growth and induce apoptosis makes it a promising candidate for further study .
- Application : Studies have evaluated its antibacterial and antifungal effects. Researchers have found that it exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
- Application : The compound’s structure suggests potential kinase inhibition. Researchers have explored its effects on specific kinases, which could lead to the development of targeted therapies .
- Application : Some studies indicate that 6-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one may have neuroprotective properties. It could potentially mitigate oxidative stress and neuronal damage, making it relevant for neurodegenerative conditions .
- Application : Researchers have investigated the compound’s ability to chelate metal ions. Metal chelators have applications in various fields, including medicine and environmental science .
Anticancer Activity
Antimicrobial Properties
Kinase Inhibition
Neuroprotective Effects
Metal Ion Chelation
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one' involves the condensation of 2-aminobenzamide with 2-pyridinecarboxaldehyde followed by cyclization and thionation to form the final product.", "Starting Materials": [ "2-aminobenzamide", "2-pyridinecarboxaldehyde", "chlorine gas", "thionating agent (e.g. Lawesson's reagent)" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzamide with 2-pyridinecarboxaldehyde in the presence of a suitable catalyst (e.g. acetic acid) to form the intermediate Schiff base.", "Step 2: Cyclization of the Schiff base by heating with a suitable acid (e.g. hydrochloric acid) to form the quinazolinone ring.", "Step 3: Chlorination of the quinazolinone ring using chlorine gas in the presence of a suitable solvent (e.g. chloroform) to introduce the chlorine atom at the 6-position.", "Step 4: Thionation of the 2-position using a thionating agent (e.g. Lawesson's reagent) to introduce the thioxo group and form the final product." ] } | |
CAS RN |
422527-09-1 |
Product Name |
6-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one |
Molecular Formula |
C14H10ClN3OS |
Molecular Weight |
303.76 |
IUPAC Name |
6-chloro-3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H10ClN3OS/c15-9-4-5-12-11(7-9)13(19)18(14(20)17-12)8-10-3-1-2-6-16-10/h1-7H,8H2,(H,17,20) |
InChI Key |
JBSNLSIKKOSOTN-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-((4-Ethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2449840.png)
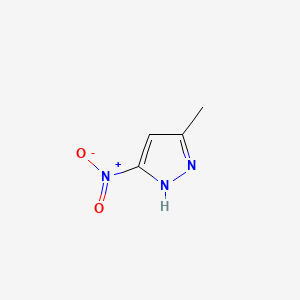
![[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2449842.png)
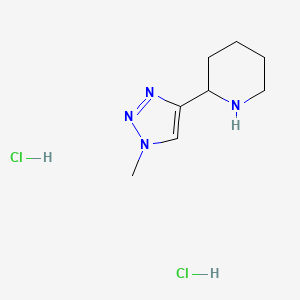
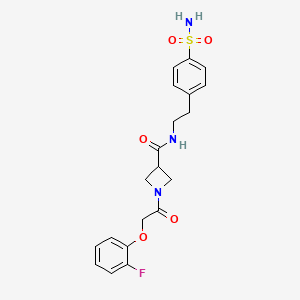

![[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine](/img/structure/B2449852.png)
![2-((1-methyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2449855.png)
![1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2449856.png)
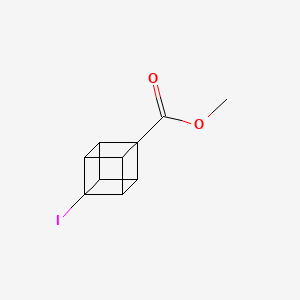


![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3,5-dimethoxybenzamide](/img/structure/B2449861.png)
